molecular formula C13H13FN2O4S B2584594 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 898405-73-7

3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide

Cat. No. B2584594
CAS RN: 898405-73-7
M. Wt: 312.32
InChI Key: BJNPYQBMKNFEHE-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Biocatalysis in Drug Metabolism

A study demonstrated the use of microbial-based biocatalytic systems for producing mammalian metabolites of biaryl-bis-sulfonamide compounds, which are potent potentiators of AMPA receptors. This approach supports full structure characterization of metabolites by NMR, offering insights into the metabolism of drugs like LY451395, a related compound to "3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide" (Zmijewski et al., 2006).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, related in structure to "3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide," showed significant antibacterial activities against rice bacterial leaf blight. These compounds, especially 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, demonstrated better activity than commercial agents and enhanced plant resistance against bacterial leaf blight (Shi et al., 2015).

Synthesis and Characterization for Therapeutic Applications

Research on celecoxib derivatives, which share a functional group similarity with "3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide," indicated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The study highlighted the synthesis, characterization, and bioactivity studies of these derivatives, suggesting a broad spectrum of potential therapeutic applications (Küçükgüzel et al., 2013).

Photochemical Decomposition

The photochemical decomposition of sulfamethoxazole, a compound structurally related to "3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide," was studied, revealing the formation of several photoproducts including 4-aminoN-(5-methyl-2-oxazolyl)benzenesulfonamide. This process offers insights into the photolability and potential environmental degradation pathways of sulfonamide antibiotics (Zhou & Moore, 1994).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S/c1-9-8-12(16-20-9)15-13(17)6-7-21(18,19)11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNPYQBMKNFEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide

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